N,N'-Diethyl-3,6-acridinediamine
Description
Structure
3D Structure
Properties
CAS No. |
26484-04-8 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-N,6-N-diethylacridine-3,6-diamine |
InChI |
InChI=1S/C17H19N3/c1-3-18-14-7-5-12-9-13-6-8-15(19-4-2)11-17(13)20-16(12)10-14/h5-11,18-19H,3-4H2,1-2H3 |
InChI Key |
RPJXKSPMPVNXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Modifications of N,n Diethyl 3,6 Acridinediamine
Strategies for Acridine (B1665455) Core Construction
The formation of the acridine nucleus is a critical step that can be achieved through various synthetic routes. These methods primarily involve the formation of the central pyridine ring by connecting two flanking benzene rings.
Ring closure reactions are the most common strategies for assembling the acridine scaffold. These reactions typically form one or two new bonds to create the central heterocyclic ring.
The Friedländer synthesis is a well-established method for the synthesis of quinolines and can be adapted for acridine synthesis. wikipedia.orgscribd.comsynarchive.comjk-sci.comorganic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or cyclohexanone derivative. wikipedia.orgsynarchive.comorganic-chemistry.org The reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid, hydrochloric acid) or Lewis acids. wikipedia.orgjk-sci.com
Two primary mechanistic pathways are proposed for the Friedländer reaction. wikipedia.orgscribd.com
Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes dehydration, followed by the formation of a Schiff base (imine) and subsequent cyclization and aromatization to yield the acridine system.
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group of the aryl aldehyde/ketone and the carbonyl group of the other reactant. wikipedia.org This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration to form the final acridine product. wikipedia.org
Variations of the Friedländer synthesis often involve the use of different catalysts to improve yields and reaction conditions, such as molecular iodine or heteropoly acids. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction. jk-sci.com
Table 1: Catalysts and Conditions for Friedländer-type Acridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 2-Aminobenzaldehyde | Cyclohexanone | Acid or Base catalyst, Reflux | Tetrahydroacridine |
| 2-Aminoacetophenone | Dimedone | p-Toluenesulfonic acid, Solvent-free, Microwave | Substituted Acridone |
| 2-Aminobenzyl alcohol | Ketones | Ruthenium catalyst, Oxidative cyclization | Substituted Quinoline/Acridine |
The Von Niementowski reaction is another classical method adapted for acridine synthesis. thieme-connect.de In its application to acridines, it can be considered a variation of the Pfitzinger reaction, where a 2-aminobenzaldehyde is condensed with a phenol, such as phloroglucinol. thieme-connect.de This specific adaptation can yield acridine-1,3-diols under physiological pH at room temperature. thieme-connect.de The broader Niementowski reaction typically involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, a reaction that requires high temperatures (120–200 °C). wikipedia.org Variations have been developed to make the conditions more practical, including the addition of catalysts like phosphorus oxychloride or polyphosphoric acid. wikipedia.org
The Pfitzinger reaction, which is closely related, involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net This reaction proceeds via the hydrolysis of isatin to a keto-acid, followed by imine formation with the carbonyl compound, and subsequent enamine cyclization and dehydration. wikipedia.org Adaptations of the Pfitzinger condensation have been used to synthesize more complex fused acridine derivatives, such as bis-tetrahydroacridin-9-carboxamides from bis-isatins and various cyclanones. researchgate.net
Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems. libretexts.org While less common than condensation reactions for acridine synthesis, they represent a viable approach. The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for forming six-membered rings and can be conceptually applied to the formation of the central pyridine ring of the acridine system. libretexts.org
Another relevant approach is the 1,3-dipolar cycloaddition, which is effective for synthesizing five-membered heterocycles but can be adapted for larger ring systems. libretexts.orgorganic-chemistry.org These reactions involve a 1,3-dipole reacting with a dipolarophile. For instance, azomethine ylides, which can be generated from the ring-opening of aziridines, can undergo [3+n] cycloaddition reactions with various partners to form nitrogen-containing heterocycles. sioc-journal.cn The application of these methods to form the acridine nucleus would involve the strategic design of precursors that undergo an intramolecular or intermolecular cycloaddition to build the central ring onto pre-existing benzene moieties.
Many acridine synthesis methods, particularly those starting with cyclic ketones like cyclohexanone, initially produce partially hydrogenated acridine derivatives, such as tetrahydroacridines or 9,10-dihydroacridines. thieme-connect.deptfarm.pl The final step in these syntheses is an aromatization reaction to yield the fully conjugated acridine ring system.
Dehydrogenation is the most common method for this aromatization. beilstein-journals.org A widely used and efficient catalyst for this process is palladium on carbon (Pd/C). youtube.com The reaction is typically carried out at elevated temperatures, using a high-boiling solvent or neat conditions, to drive the removal of hydrogen gas and favor the formation of the aromatic product. youtube.com The driving force for this reaction is the significant gain in stability associated with the formation of the aromatic system. youtube.com
Oxidative aromatization provides an alternative to catalytic dehydrogenation. mdpi.comnih.gov This process involves the use of a stoichiometric or catalytic oxidant. A wide variety of oxidizing agents can be employed, including quinones like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), manganese dioxide (MnO2), or potassium permanganate (KMnO4). beilstein-journals.orgpharmaguideline.com The choice of oxidant and reaction conditions depends on the specific substrate and the presence of other functional groups. nih.gov For instance, the oxidation of 9,10-dihydroacridines can be achieved electrochemically or with chemical oxidants to yield the corresponding acridine. thieme-connect.com
Table 2: Common Reagents for Aromatization of Acridine Precursors
| Precursor | Reagent/Catalyst | Reaction Type |
| Tetrahydroacridine | Pd/C, High Temperature | Catalytic Dehydrogenation |
| 9,10-Dihydroacridine | Dichromate in Acetic Acid | Oxidation |
| Dihydroacridine Derivative | Diacetoxyiodobenzene | Oxidative Aromatization |
| Tetrahydro-β-carboline (analogue) | N-Bromosuccinimide (NBS) | Oxidative Dehydrogenation |
Ring Closure Reactions for Acridine Scaffold Synthesis
Introduction and Functionalization of Amino Substituents
To synthesize N,N'-Diethyl-3,6-acridinediamine, amino groups must first be introduced onto the pre-formed acridine core at the 3 and 6 positions. This is followed by the alkylation of these amino groups.
The precursor for this step is typically 3,6-diaminoacridine, also known as proflavine (B1679165). google.comgoogle.comacs.orgnih.gov The synthesis of proflavine is well-documented and commonly starts from m-phenylenediamine. google.comgoogle.com In a typical procedure, two molecules of m-phenylenediamine are condensed with formic acid. google.comgoogle.com The reaction is conducted in a high-boiling solvent like glycerol and is catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, at high temperatures (e.g., 150-155 °C). google.comgoogle.com This one-pot reaction involves the formation of formamide intermediates followed by acid-catalyzed cyclization and dehydration to yield the 3,6-diaminoacridine product. google.com
Once 3,6-diaminoacridine (proflavine) is obtained, the final step is the functionalization of the primary amino groups. To obtain this compound, a double N-alkylation is required. This can be achieved through standard alkylation procedures, for example, by reacting proflavine with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base to neutralize the acid generated during the reaction. While specific syntheses of this compound are not extensively detailed, related functionalizations of the amino groups on proflavine, such as acylation and the formation of urea and thiourea (B124793) derivatives, have been reported, demonstrating the reactivity of these groups. nih.govmdpi.com The synthesis of related compounds using N,N-diethylethylenediamine as a building block further supports the feasibility of incorporating diethylamino functionalities into such scaffolds. mdpi.com
Amination Strategies for 3,6-Positions
The foundational step in the synthesis of this compound is the construction of the 3,6-diaminoacridine precursor. A common and effective method for this synthesis involves a "one-pot" process starting from 1,3-phenylenediamine and formic acid. This reaction is typically carried out in a high-boiling solvent such as glycerol.
The process can be conceptualized in two main phases:
Formylation of 1,3-phenylenediamine: In the initial phase, 1,3-phenylenediamine is reacted with formic acid. This step leads to the formation of formylated intermediates.
Acid-catalyzed ring closure: Following the formylation, an acid-catalyzed cyclization is induced to form the acridine tricycle. Hydrochloric acid is commonly used for this purpose.
A typical procedure involves dissolving 1,3-phenylenediamine in glycerol, followed by the addition of formic acid and heating. Subsequently, hydrochloric acid is added, and the temperature is elevated to complete the ring closure. The reaction mixture is then cooled and neutralized to precipitate the crude 3,6-diaminoacridine base. This method has been shown to produce yields of approximately 80% after purification. google.com
Diethylamino Group Incorporation Methodologies
Once the 3,6-diaminoacridine scaffold is in place, the next crucial step is the incorporation of the diethylamino groups at the 3 and 6 positions. This can be achieved through several synthetic strategies.
Direct Alkylation of Amino Groups
Direct alkylation of the primary amino groups of 3,6-diaminoacridine with an ethylating agent is a straightforward approach. This typically involves the use of ethyl halides, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is critical to ensure the reaction proceeds efficiently and to minimize side reactions. Over-alkylation can be a concern, leading to the formation of quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is therefore essential.
While specific conditions for the diethylation of 3,6-diaminoacridine are not extensively detailed in the provided search results, general principles of amine alkylation suggest the use of a non-protic solvent and a non-nucleophilic base to facilitate the reaction.
Reductive Amination Pathways
Reductive amination offers an alternative and often more controllable method for the synthesis of this compound. wikipedia.org This two-step, one-pot process involves the reaction of the primary amino groups with an aldehyde (in this case, acetaldehyde) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
The key components of this reaction are:
Carbonyl Source: Acetaldehyde is the carbonyl compound of choice for introducing the ethyl group.
Reducing Agent: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. organic-chemistry.org Sodium triacetoxyborohydride is another effective reagent, known for its mildness and selectivity for imines over aldehydes. nih.gov
The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, under neutral to slightly acidic conditions to facilitate imine formation. wikipedia.org The choice of reducing agent can influence the reaction conditions. For instance, sodium cyanoborohydride is stable in mildly acidic conditions, making it well-suited for one-pot reductive aminations.
A general representation of the reductive amination process at one of the amino groups is depicted below:
Imine Formation: R-NH₂ + CH₃CHO ⇌ R-N=CHCH₃ + H₂O (where R represents the acridine core)
Reduction: R-N=CHCH₃ + [H] → R-NHCH₂CH₃ (where [H] represents the hydride from the reducing agent)
This process would occur at both the 3 and 6 amino positions to yield the final N,N'-diethyl derivative.
Green Chemistry Approaches to Alkylation
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the alkylation of amines, several "green" approaches have been explored, which could be applicable to the synthesis of this compound. These methods aim to reduce the use of hazardous reagents and solvents, and improve energy efficiency.
One promising green strategy is the use of alcohols as alkylating agents. acs.org This approach, often catalyzed by transition metals like ruthenium or iron, produces water as the only byproduct. acs.org The reaction proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine.
Another green approach involves the use of microwave irradiation to accelerate the N-alkylation of amines with alkyl halides in aqueous media, eliminating the need for organic solvents. rsc.org Deep eutectic solvents (DESs) have also been investigated as sustainable and metal-free promoters for the alkylation of amines with allylic alcohols. rsc.org While not directly employing ethylating agents, these innovative methods highlight the ongoing efforts to develop more sustainable synthetic routes for N-alkylated amines.
| Synthetic Approach | Key Reagents/Conditions | Advantages | Potential Challenges |
| Direct Alkylation | Ethyl halide (e.g., C₂H₅I), Base | Straightforward, well-established | Risk of over-alkylation, use of hazardous reagents |
| Reductive Amination | Acetaldehyde, Reducing agent (e.g., NaBH₄, NaBH₃CN) | Good control, high yields, one-pot procedure | Requires careful control of pH, potential toxicity of reagents (e.g., cyanoborohydride) |
| Green Alkylation (with alcohols) | Ethanol, Transition metal catalyst (e.g., Ru, Fe) | Water as the only byproduct, use of renewable reagents | Requires specialized catalysts, may need higher temperatures |
| Green Alkylation (Microwave-assisted) | Alkyl halide, Water, Microwave irradiation | Faster reaction times, avoidance of organic solvents | Requires specialized equipment |
Purification and Isolation Techniques for this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any byproducts. Chromatographic methods are powerful tools for achieving high levels of purity.
Chromatographic Separation Methods (e.g., Column, HPLC)
Column Chromatography:
Column chromatography is a widely used technique for the purification of organic compounds. wikipedia.orgorgchemboulder.comjove.comchromtech.com For a basic compound like this compound, a stationary phase such as silica gel or alumina can be employed. jove.com The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. wikipedia.org The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. Given the basic nature of the target compound, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent system to prevent tailing of the peaks and improve the separation efficiency.
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. sigmaaldrich.com Reversed-phase HPLC is a common mode used for the separation of acridine derivatives. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com To improve peak shape and resolution for basic compounds, an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the analyte is in its protonated form. The detection of the compound is typically done using a UV-Vis detector, as acridines have strong chromophores. Preparative HPLC can be used to isolate larger quantities of the purified compound. mdpi.com
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Addition of a basic modifier (e.g., triethylamine) to prevent peak tailing. |
| Reversed-Phase HPLC | C18-modified Silica | Water/Acetonitrile or Water/Methanol gradient | Addition of an acidic modifier (e.g., formic acid) to improve peak shape. |
Recrystallization and Co-crystallization Strategies
Purification of this compound is crucial to remove impurities from the synthesis process. Recrystallization is a fundamental technique employed for this purpose. The choice of solvent is paramount and is guided by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For acridine derivatives, and specifically for compounds with similar functionalities like N,N-diethyl-aza-acridine derivatives, ethyl acetate (EtOAc) has been utilized, suggesting its potential as a suitable recrystallization solvent for this compound. The process typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.
Co-crystallization has emerged as a powerful tool in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials without altering their chemical structure. This technique involves the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. For N,N'-dialkylaminoacridines, co-crystal formers are typically selected based on their ability to form non-covalent interactions, such as hydrogen bonds, with the acridine core or its substituents.
Potential co-formers for this compound could include molecules with hydrogen bond donor groups, such as carboxylic acids or phenols, which can interact with the nitrogen atoms of the acridine ring or the diethylamino groups. The selection of a suitable co-former often involves screening a library of compounds with diverse functional groups. The formation of co-crystals can lead to improved properties such as solubility, stability, and bioavailability.
Potential Co-crystal Formers for this compound
| Co-former Type | Example | Potential Interaction Site |
|---|---|---|
| Carboxylic Acids | Benzoic Acid, Succinic Acid | Hydrogen bonding with acridine nitrogens |
| Phenols | Hydroquinone, Resorcinol | Hydrogen bonding with acridine nitrogens |
Optimization of Synthetic Pathways
The efficient synthesis of this compound hinges on the careful optimization of the reaction conditions to maximize yield and purity while ensuring a safe and scalable process. The primary synthetic route involves the N-alkylation of 3,6-diaminoacridine with an ethylating agent.
Reaction Condition Parameterization (Temperature, Solvent, Catalyst)
The N-alkylation of aromatic diamines is sensitive to several parameters that must be precisely controlled.
Temperature: The reaction temperature significantly influences the rate of N-alkylation. Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts through over-alkylation or decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity towards the desired N,N'-diethyl product. For similar N-alkylation reactions of aromatic amines, temperatures can range from ambient to elevated, often requiring empirical determination for the specific substrate.
Solvent: The choice of solvent plays a critical role in the N-alkylation reaction. The solvent must be inert to the reactants and capable of dissolving the starting materials. The polarity of the solvent can influence the reaction rate and selectivity. A range of solvents, from polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to less polar solvents like toluene, may be screened to find the optimal medium. The selection of an appropriate solvent also facilitates heat transfer and mixing.
Catalyst: While N-alkylation can proceed without a catalyst, particularly with reactive alkylating agents, the use of a catalyst can significantly improve the reaction's efficiency and selectivity. Various catalysts have been explored for the N-alkylation of amines, including transition metal complexes. For instance, palladium and ruthenium-based catalysts have shown high efficacy in the N-alkylation of aromatic amines. The catalyst loading is a crucial parameter to optimize, as a lower catalyst concentration is economically and environmentally preferable, provided it maintains a high reaction rate and yield.
Table of Optimized Reaction Parameters for N-Alkylation of Aromatic Amines (Illustrative)
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 60-100 °C | Balances reaction rate and selectivity |
| Solvent | DMF, Toluene | Solubilizes reactants and influences kinetics |
| Catalyst | Palladium or Ruthenium complex | Enhances reaction rate and selectivity |
| Catalyst Loading | 0.5 - 2 mol% | Minimizes cost while maintaining efficiency |
Yield Enhancement and Scale-Up Considerations for Laboratory Synthesis
Maximizing the yield of this compound in a laboratory setting requires careful consideration of several factors that also have implications for potential scale-up.
Yield Enhancement:
Stoichiometry of Reactants: The molar ratio of 3,6-diaminoacridine to the ethylating agent is a critical factor. A slight excess of the ethylating agent is often used to drive the reaction towards completion and ensure full diethylation of both amino groups.
Reaction Time: The duration of the reaction must be optimized to allow for the complete conversion of the starting material while minimizing the formation of degradation products. Reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up Procedure: The method of isolating and purifying the product is crucial for obtaining a high yield of pure this compound. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing to remove impurities, drying the organic layer, and finally, removing the solvent under reduced pressure. The final purification is often achieved through recrystallization.
Scale-Up Considerations: When transitioning from a laboratory-scale synthesis to a larger scale, several factors must be carefully evaluated to ensure safety, efficiency, and reproducibility.
Heat Transfer: N-alkylation reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Adequate cooling capacity and temperature control are essential to prevent thermal runaways.
Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture, ensure uniform temperature distribution, and facilitate mass transfer between reactants. The type and speed of the stirrer must be appropriate for the scale of the reaction.
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks associated with the scaled-up process. This includes evaluating the flammability and toxicity of solvents and reagents, the potential for runaway reactions, and the safe handling of all materials.
Isolation and Purification: Filtration and drying equipment suitable for larger quantities of product will be required. The recrystallization process may also need to be adapted for larger volumes to ensure efficient purification and crystal formation.
By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, leading to higher yields of the pure compound in a safe and reproducible manner at the laboratory scale, with a clear path for potential future scale-up.
Advanced Spectroscopic and Analytical Characterization Techniques
Electronic Absorption Spectroscopy Investigations
Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is fundamental to characterizing the electronic structure of N,N'-Diethyl-3,6-acridinediamine. The absorption of photons promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (the lowest unoccupied molecular orbital, LUMO), revealing key information about the molecule's chromophore.
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the visible and ultraviolet regions, which arise from π→π* transitions within the conjugated acridine (B1665455) ring system.
The absorption maximum (λmax) represents the wavelength at which the dye absorbs light most strongly. For acridine dyes, these values are highly dependent on the solvent and the pH, which affects the protonation state of the ring nitrogen and the exocyclic amino groups. While specific data for this compound is not extensively tabulated in publicly available literature, data from its close analog, Acridine Orange (the N,N,N',N'-tetramethyl derivative), provides insight. Acridine Orange typically exhibits an absorption maximum around 490 nm in aqueous solutions.
Molar extinction coefficients (ε) quantify the probability of the electronic transition. Dyes like acridines are known for their high molar extinction coefficients, often in the range of 104 to 105 L·mol-1·cm-1, indicating very efficient light absorption. researchgate.net This high absorptivity is a key characteristic that makes them suitable for applications as stains and fluorescent probes. researchgate.net
Table 1: Representative Absorption Maxima for the Parent Acridine Chromophore in Various Solvents
| Solvent | Absorption Maximum (λmax, nm) | Reference |
|---|---|---|
| Carbon Tetrachloride | 384 | worlddyevariety.com |
| Dichloromethane | 386 | worlddyevariety.com |
| Acetonitrile | 384 | worlddyevariety.com |
| Propan-2-ol | 385 | worlddyevariety.com |
| Ethanol | 386 | worlddyevariety.com |
| Methanol | 386 | worlddyevariety.com |
Note: This data is for the parent acridine compound and illustrates the general behavior of the chromophore. The diethylamino substituents on this compound cause a significant bathochromic (red) shift into the visible region.
In certain conditions, electronic absorption bands can display a vibrational fine structure, which appears as a series of smaller, closely spaced peaks superimposed on the main absorption band. This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. For rigid, planar aromatic molecules like acridines, this structure is most resolved in non-polar solvents in the gas phase or at low temperatures. In polar solvents, strong solute-solvent interactions typically lead to a loss of this fine structure, resulting in broad, featureless absorption bands. The analysis of this structure can provide information on the geometry of the molecule in its excited state.
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption bands as the polarity of the solvent is varied. This phenomenon is a powerful tool for probing the difference in polarity between the ground and excited states of a molecule.
This compound exhibits positive solvatochromism. This means its absorption maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. This behavior is attributed to the fact that the excited state of the molecule is more polar than its ground state. The diethylamino groups are strong electron donors, and upon electronic excitation, there is a significant charge transfer character, leading to a larger dipole moment in the excited state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition and causing a red shift. For instance, the dye is described as having a red-light yellow color in ethanol, a polar protic solvent. worlddyevariety.com In contrast, in highly acidic, polar environments like strong sulfuric acid, the color changes to a light yellow, indicating a significant shift in the absorption spectrum due to protonation (halochromism). worlddyevariety.com
Ultraviolet-Visible (UV-Vis) Absorption Profile Analysis
Fluorescence Spectroscopy Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the properties of the first electronic excited state of fluorescent molecules (fluorophores) like this compound. After a molecule is promoted to an excited state by absorbing light, it can return to the ground state by emitting a photon, a process known as fluorescence.
Steady-state fluorescence measurements provide information on the fluorescence emission spectrum, quantum yield, and Stokes shift.
Emission Spectrum: this compound is known for its characteristic intense green fluorescence. worlddyevariety.com The emission spectrum is typically a mirror image of the longest-wavelength absorption band. The maximum of the emission spectrum (λem) is always at a longer wavelength than the absorption maximum (λabs).
Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift. Acridine dyes generally have significant Stokes shifts. This shift is a result of rapid relaxation to the lowest vibrational level of the excited state and reorientation of solvent molecules around the more polar excited state before fluorescence occurs.
Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield is highly sensitive to the molecular environment. For many acridine dyes, the quantum yield is high in dilute solutions but can be reduced by factors such as aggregation at high concentrations, the presence of quencher molecules (like guanosine (B1672433) in DNA), or solvent effects. nih.gov Studies on analogous rhodamine dyes show that the nature of the N-alkyl substituents affects fluorescence properties, with different alkyl groups influencing the rate of non-radiative decay processes like internal conversion, which competes with fluorescence. researchgate.netnih.gov
Environmental Sensitivity: The fluorescence emission of this compound is sensitive to the local environment. For example, studies on similar 3,6-diaminoacridines show that the fluorescence spectra shift to longer wavelengths when bound to DNA with a high GC content. nih.gov The fluorescence intensity is also strongly quenched by proximity to guanine (B1146940) bases, making these dyes useful as probes for DNA structure. nih.gov
Steady-State Fluorescence Emission Characteristics
Emission Maxima and Quantum Yield Determination
The fluorescence of this compound is characterized by its emission spectrum and quantum yield, both of which are significantly influenced by the solvent environment. The quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is particularly sensitive. For the related compound Acridine Yellow, a quantum yield of 0.47 has been reported in ethanol. omlc.org Generally, for acridine-based dyes, the fluorescence intensity is moderate in aqueous solutions and can be very weak in hydrocarbon solvents. sigmaaldrich.com
The quantum yield is not only dependent on the solvent but also on interactions with other molecules. Studies on various 3,6-diaminoacridines have shown that upon binding to DNA, the fluorescence quantum yield decreases as the guanine-cytosine (GC) content of the DNA increases. nih.gov This quenching effect is a critical aspect of its application as a nucleic acid probe. The quantum yield also tends to increase as the temperature decreases across all solvent conditions. sigmaaldrich.com
Table 1: Representative Fluorescence Quantum Yields for Acridine Dyes in Different Environments
| Compound Class | Environment | Typical Quantum Yield (Φ_F) | Reference |
| Acridine Yellow | Ethanol | 0.47 | omlc.org |
| 3,6-Diaminoacridines (Class I) | Bound to poly(dG)·poly(dC) DNA | Nearly 0 | nih.gov |
| 3,6-Diaminoacridines (Class II) | Bound to poly(dG)·poly(dC) DNA | > 0 | nih.gov |
| Acridine | Hydrocarbon Solvents | Very Weak | sigmaaldrich.com |
| Acridine | Aqueous Solution | Moderately Strong | sigmaaldrich.com |
Stokes Shift Analysis
The Stokes shift, which is the difference between the spectral positions of the maximum of the first absorption band and the subsequent fluorescence emission, is a key parameter in characterizing fluorescent molecules. For acridine and its derivatives, the absorption and emission spectra are subject to shifts depending on the solvent's properties. sphinxsai.comresearchgate.net
Typically, the emission spectra of solvatochromic dyes like those in the acridine family show a more significant shift with changes in solvent polarity compared to their absorption spectra. This phenomenon indicates that the excited state has a different electronic distribution and is more polar than the ground state. The study of these spectral shifts in various solvents provides valuable information about the electronic and geometric structure of the molecule in its short-lived excited state and is useful in the design of nonlinear optical materials. sphinxsai.comresearchgate.net
Environmental Sensitivity of Fluorescence (e.g., pH, polarity)
The fluorescence of this compound is highly responsive to the polarity and pH of its environment.
Polarity: The influence of solvent polarity on the fluorescence spectra of acridine dyes is a well-documented phenomenon known as solvatochromism. psu.edursc.orgnih.gov The fluorescence emission spectra of the parent compound, acridine, exhibit two peaks whose positions and intensities are modulated by the solvent. sphinxsai.com For instance, in carbon tetrachloride, emission maxima are observed at 544 nm and 575 nm, while in the more polar methanol, they appear at 544 nm and 585 nm. sphinxsai.com This sensitivity arises from solute-solvent interactions that can stabilize the excited state to varying degrees depending on the solvent's dielectric constant and refractive index. In some cases, strong intermolecular hydrogen bonding between the acridine nitrogen and protic polar solvents can lead to greater stabilization of the ground state. sphinxsai.com
pH: Acridine derivatives are known for their use as fluorescent pH indicators. wikipedia.org The protonation and deprotonation of the heterocyclic nitrogen atom in the acridine ring alters the electronic structure of the chromophore, leading to significant changes in fluorescence properties. This makes the fluorescence intensity and lifetime of these compounds dependent on the pH of the solution. While specific data for the diethyl derivative is not prevalent, the parent acridine structure is known to be a sensitive probe. wikipedia.org
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence techniques provide deeper insight into the excited-state dynamics of this compound.
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For 3,6-diaminoacridines, the fluorescence decay kinetics are highly dependent on their binding state. nih.gov In a free state, these dyes often exhibit a single-exponential decay. However, when bound to a heterogeneous substrate like DNA, the decay becomes more complex, often fitting a two-exponential decay law. nih.gov This complexity arises from the dye existing in different microenvironments. For example, when bound to DNA, a long lifetime component is associated with the dye at AT-AT sites, while a shorter lifetime component is attributed to the dye residing near GC pairs, which act as quenchers. nih.gov
Fluorescence anisotropy measures the extent of polarized emission from a sample excited with polarized light. horiba.comdimacell.fr The decay of this anisotropy over time provides information about the rotational mobility, size, and shape of the fluorescent molecule and the viscosity of its local environment. horiba.comcam.ac.uk
When a small fluorescent molecule like an acridine dye binds to a much larger macromolecule, its rotation is slowed considerably, leading to a higher steady-state anisotropy value. nih.govkiesslinglab.com Time-resolved anisotropy decay studies can distinguish between different populations of the dye, such as free versus bound molecules. nih.gov For instance, free fluorophores rotate rapidly and have a fast anisotropy decay, while macromolecule-bound fluorophores rotate slowly, resulting in a much slower decay. This technique is instrumental in studying protein-ligand interactions and the dynamics of biological macromolecules. cam.ac.uknih.gov
Fluorescent Quenching Mechanisms and Kinetics
Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. For this compound and related dyes, several quenching mechanisms are prominent.
One of the most significant quenching mechanisms occurs upon interaction with nucleic acids. The fluorescence of 3,6-diaminoacridines is efficiently quenched by guanine monophosphate (GMP), which explains the observed decrease in quantum yield when these dyes are bound to GC-rich regions of DNA. nih.gov The proposed mechanism involves the heterogeneity of binding sites, where dyes bound in the vicinity of GC pairs have their fluorescence quenched, leading to a short fluorescence lifetime component. nih.gov
Solvent molecules can also act as quenchers. Specifically, polar electron-donating solvents can lead to a dramatic decrease in fluorescence intensity. This is often attributed to the formation of stable, non-fluorescent supramolecular complexes between the dye and the solvent molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of this compound can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the acridine core and the aliphatic protons of the two N-ethyl groups. The symmetry of the 3,6-disubstituted acridine ring simplifies the aromatic region of the spectrum.
The protons on the acridine skeleton are anticipated to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. Specifically, the proton at the C9 position (the central carbon of the middle ring) is expected to be the most deshielded, appearing as a singlet at the lowest field. The protons on the outer rings will likely appear as a set of coupled doublets and doublets of doublets.
The N-ethyl groups will give rise to two signals in the upfield region. The methylene (B1212753) protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons. The chemical shift of the methylene protons will be further downfield than the methyl protons due to the deshielding effect of the adjacent nitrogen atom.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (C1, C8, C2, C7, C4, C5) | 6.5 - 8.0 | m | - |
| Aromatic-H (C9) | ~8.5 | s | - |
| -CH₂- (Ethyl) | ~3.4 | q | ~7.0 |
| -CH₃ (Ethyl) | ~1.3 | t | ~7.0 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of signals will be less than the total number of carbon atoms. The aromatic carbons of the acridine core are expected to resonate in the range of δ 100-150 ppm. The carbons directly attached to the nitrogen atoms (C3 and C6) will be significantly influenced by the electron-donating amino groups.
The carbons of the N-ethyl groups will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) will be observed at a lower field compared to the terminal methyl carbon (-CH₃).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 100 - 150 |
| C9 | ~148 |
| C3, C6 | ~150 |
| Ethyl -CH₂- | ~45 |
| Ethyl -CH₃ | ~14 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. researchgate.netlibretexts.orgyoutube.comsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons on the same ring. A strong cross-peak would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgsdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the triplet at ~1.3 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming the assignment of the ethyl methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.netsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For example, correlations would be expected from the methylene protons of the ethyl group to the C3/C6 carbons of the acridine ring, confirming the point of attachment of the ethylamino substituent. The C9 proton would show correlations to several carbons in the central and outer rings, helping to assign the aromatic carbon signals.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₇H₁₉N₃), the expected exact mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₇H₂₀N₃⁺ | 266.1652 |
Note: The calculated m/z is for the protonated molecule, which is commonly observed in techniques like Electrospray Ionization (ESI).
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule.
For this compound, a likely fragmentation pathway would involve the loss of one of the ethyl groups or cleavage of the acridine ring. Analysis of the fragmentation of structurally related N,N-dialkyl diamines suggests that a common fragmentation pathway involves the cleavage of the bond between the two aromatic rings, leading to stable, charged fragments. The fragmentation pattern of the closely related Acridine Orange shows a loss of a methyl radical followed by the loss of HCN. A similar pathway can be predicted for the diethyl analog, with the initial loss of an ethyl radical.
Predicted Key Fragments in MS/MS of this compound ([M+H]⁺)
| Fragment m/z | Proposed Structure/Loss |
| 237.1390 | [M+H - C₂H₅]⁺ |
| 209.1077 | [M+H - C₂H₅ - HCN]⁺ |
Note: These are predicted fragmentation pathways. The actual fragmentation can be influenced by the ionization method and collision energy.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These techniques are essential for identifying functional groups and confirming the molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the IR spectrum is expected to exhibit characteristic peaks for the aromatic acridine core and the N,N-diethylamino substituents.
Key expected vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: Arising from the ethyl groups, these vibrations are expected in the 2975-2850 cm⁻¹ range.
C=C and C=N stretching: The stretching vibrations of the aromatic acridine ring system would appear in the 1650-1450 cm⁻¹ region.
C-N stretching: The stretching of the bond between the aromatic ring and the diethylamino groups would produce bands in the 1360-1250 cm⁻¹ range.
CH₂ and CH₃ bending: Vibrations from the ethyl groups would be present in the 1470-1375 cm⁻¹ region.
Aromatic C-H out-of-plane bending: These bands, which are sensitive to the substitution pattern on the aromatic ring, are expected in the 900-675 cm⁻¹ range.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (Ethyl) | Stretching | 2975-2850 |
| Aromatic C=C/C=N | Stretching | 1650-1450 |
| C-N (Aryl-Amino) | Stretching | 1360-1250 |
| CH₂/CH₃ (Ethyl) | Bending | 1470-1375 |
| Aromatic C-H | Out-of-plane bending | 900-675 |
This table presents expected vibrational frequencies based on established group frequencies in IR spectroscopy.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the planar acridine ring system. The symmetric stretching of the C=C bonds in the aromatic core would be expected to produce a strong Raman signal.
Detailed experimental Raman spectra for this compound are not widely published. However, computational methods, such as Density Functional Theory (DFT), can be employed to predict the Raman active vibrational modes and their intensities, offering theoretical insights that can aid in experimental spectral assignment. nih.gov
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are the most powerful tools for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule.
From this analysis, one could determine:
The planarity of the acridine ring system.
The orientation and conformation of the N,N-diethylamino substituent groups relative to the acridine plane.
The crystal packing arrangement, identifying any π-π stacking interactions between acridine rings or other intermolecular forces like van der Waals interactions or hydrogen bonds (if co-crystallized with solvent).
While crystallographic data for many acridine derivatives exist, a specific Crystallographic Information File (CIF) for this compound is not available in open-access databases such as the Crystallography Open Database. crystallography.net The study of similar structures provides a framework for what might be expected. ntu.ac.ukchapman.edu
| Crystallographic Parameter | Information Obtained |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The basic repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Intermolecular Distances | Information on crystal packing and non-covalent interactions. |
This table outlines the key information derived from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Crystallinity Assessment
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). While PXRD does not provide the detailed atomic resolution of single-crystal XRD, it is an invaluable tool for:
Confirming the crystalline nature of a bulk sample of this compound.
Identifying the specific crystalline phase or polymorph.
Assessing the purity of the material, as different crystalline substances will have unique PXRD patterns.
Monitoring phase transitions as a function of temperature or pressure.
A typical PXRD pattern for a pure, crystalline sample of this compound would show a series of sharp peaks at characteristic 2θ angles. The absence of these sharp peaks and the presence of a broad hump would indicate an amorphous (non-crystalline) solid.
Advanced Spectroscopic Probes and Techniques
Beyond standard IR and XRD, other advanced techniques could provide deeper insights into the properties of this compound. For instance, two-dimensional infrared (2D-IR) spectroscopy can reveal couplings between different vibrational modes and track molecular dynamics on ultrafast timescales. While computationally and instrumentally intensive, such techniques could elucidate the dynamics of the diethyl groups and their interaction with the acridine core. Furthermore, solid-state NMR spectroscopy could be used to probe the local environment of the carbon and nitrogen atoms within the crystalline lattice, providing information that is complementary to XRD data.
Circular Dichroism (CD) Spectroscopy for Chiral Interactions
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules. While this compound is an achiral molecule, it can exhibit an induced circular dichroism (ICD) signal upon interaction with a chiral environment, such as binding to biomacromolecules like DNA or proteins. acs.orgscilit.comnih.gov This phenomenon provides valuable information about the binding mode and the conformational changes of both the acridine derivative and the host molecule.
When an achiral dye like an acridine derivative binds to a chiral macromolecule, the electronic transitions of the dye become optically active due to the asymmetric environment imposed by the host. The resulting ICD spectrum can reveal details about the stereochemistry of the complex formed. scilit.com For instance, the interaction of acridine dyes with DNA has been extensively studied using CD spectroscopy. acs.orgscilit.comnih.govacs.org The binding of these dyes can occur through intercalation between the base pairs or through external groove binding. Each binding mode results in a characteristic ICD signal.
In the case of intercalation, the acridine chromophore is held in a fixed, chiral orientation between the DNA base pairs, leading to a strong ICD signal in the absorption region of the acridine. The sign and magnitude of the CD bands can provide information on the geometry of the intercalation complex. For example, studies on proflavine (B1679165), a structurally related acridine dye, have shown that its binding to DNA induces a distinct CD spectrum, which has been interpreted in terms of the orientation of the dye within the DNA helix. scilit.com It is expected that this compound would exhibit similar behavior, with the diethylamino substituents potentially influencing the specificity and strength of the interaction.
The table below presents hypothetical, yet representative, CD spectral data for this compound upon interaction with calf thymus DNA, based on published data for similar acridine dyes. scilit.comnih.gov
| Wavelength (nm) | Molar Circular Dichroism (Δε) (M⁻¹cm⁻¹) | Interpretation |
| 450 | +2.5 | Positive Cotton effect in the visible absorption band of the acridine chromophore, indicative of intercalation. |
| 350 | -1.8 | Negative Cotton effect, reflecting the coupling of the acridine electronic transitions with the chiral DNA backbone. |
| 280 | +0.5 | Perturbation of the DNA intrinsic CD signal upon dye binding. |
| 250 | -3.0 | Significant change in the DNA ellipticity, suggesting conformational changes in the DNA structure. |
This table is illustrative and based on data for structurally related acridine dyes interacting with DNA.
The study of ICD is not limited to DNA. Interactions with chiral proteins or other macromolecules can also be investigated, providing insights into binding affinities, stoichiometries, and the specific chiral recognition mechanisms at play. aps.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for the detection and characterization of paramagnetic species, including free radicals. nih.govnih.govresearchgate.net In the context of this compound, ESR can be employed to study the radical ions of the molecule, which can be generated through chemical or electrochemical oxidation or reduction, or via photoinduced electron transfer processes. nih.gov
The generation of acridine radicals is of significant interest due to their potential applications in photoredox catalysis. nih.gov Upon one-electron reduction, an acridinium (B8443388) salt can form a stable acridine radical. The resulting radical species can be a potent reducing agent in its excited state. ESR spectroscopy allows for the direct observation of these radicals, providing information about their electronic structure and environment.
The ESR spectrum of an acridine radical is characterized by its g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron, while the hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) within the molecule. Analysis of the hyperfine structure can provide a detailed map of the spin density distribution across the molecule, revealing which atoms bear the highest degree of unpaired electron character.
A recent study on a mesityl-substituted acridine radical demonstrated its characterization by transient absorption and computational studies, showing the formation of a twisted intramolecular charge transfer (TICT) state upon excitation, which is responsible for its potent photoreductant behavior. nih.gov While specific ESR data for the this compound radical is not available, the data from the related mesityl-acridine radical provides a valuable reference. The table below shows representative ESR parameters for such an acridine radical.
| Parameter | Value | Significance |
| g-factor | ~2.003 | Typical for organic free radicals. |
| a(N) (acridine ring) | ~5-7 G | Hyperfine coupling to the nitrogen atom of the acridine core, indicating significant spin density on this atom. |
| a(H) (aromatic protons) | ~1-4 G | Hyperfine couplings to the various protons on the acridine backbone, allowing for detailed mapping of the spin distribution. |
| a(N) (diethylamino) | ~0.5-1.5 G | Smaller coupling to the nitrogen atoms of the diethylamino groups, suggesting less spin density delocalization onto these substituents. |
This table is illustrative and based on data for a structurally related mesityl-acridine radical. nih.gov
The stability and reactivity of the this compound radical can be modulated by its substituents. The electron-donating diethylamino groups are expected to influence the redox potential and the electronic properties of the radical species. ESR spectroscopy, in combination with computational methods, can provide a comprehensive understanding of these effects. rsc.org
Super-Resolution Fluorescence Microscopy Techniques (e.g., STORM, PALM)
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have revolutionized fluorescence imaging by enabling the visualization of cellular structures with a resolution far beyond the diffraction limit of light. wikipedia.orgoni.biooni.bioresearchgate.netnih.gov These methods rely on the precise localization of individual fluorescent molecules that are temporally separated by stochastic activation.
This compound, as a fluorescent dye, and its derivatives like acridine orange, are potential candidates for use in these advanced imaging techniques. aatbio.comnih.govmdpi.comgbiosciences.com Acridine orange, for instance, is a well-known fluorescent stain for nucleic acids and acidic organelles. aatbio.commdpi.comgbiosciences.com Its ability to intercalate into DNA and its fluorescent properties make it a valuable tool in cell biology. The application of super-resolution microscopy to acridine-based dyes would allow for the visualization of their interactions with subcellular structures at the nanoscale.
For a fluorophore to be suitable for STORM or PALM, it must exhibit specific photophysical properties, namely the ability to be switched between a fluorescent "on" state and a dark "off" state. oni.biooni.bioresearchgate.net In STORM, this is often achieved by using a pair of activator and reporter dyes or by inducing photoswitching of a single dye in a specific chemical environment. In PALM, photoactivatable or photoconvertible fluorescent proteins are commonly used, but small organic dyes can also be employed.
While there are no direct reports of this compound being used in STORM or PALM imaging, its structural similarity to other fluorescent dyes suggests its potential. The key would be to engineer its photophysical properties or the imaging conditions to induce the required stochastic switching. This could involve, for example, the use of specific buffers that promote a long-lived dark state or the chemical modification of the acridine core to introduce a photoactivatable group.
The following table summarizes the key photophysical parameters that would be relevant for the application of this compound in super-resolution microscopy, with hypothetical values for illustration.
| Property | Desired Characteristic for STORM/PALM | Hypothetical Value for this compound |
| Absorption Maximum (nm) | Compatible with available laser lines (e.g., 405, 488, 561, 647 nm) | ~490 nm |
| Emission Maximum (nm) | Bright emission in a detectable spectral range | ~520 nm |
| Quantum Yield | High, for bright signal from single molecules | > 0.5 |
| Photostability | Sufficiently stable to allow for localization before photobleaching | Moderate to high |
| On/Off Duty Cycle | Low, to ensure sparse activation of molecules in each frame | Controllable through buffer conditions or chemical modification |
| Localization Precision | High, for achieving high resolution | < 25 nm |
This table is illustrative and outlines the desirable properties for a super-resolution microscopy probe.
The development of this compound derivatives specifically designed for super-resolution microscopy could open up new avenues for studying the dynamics of DNA and other cellular components with unprecedented spatial detail.
In-Depth Analysis of this compound's Interaction with Biomolecular Systems Reveals Limited Publicly Available Data
The study of how small molecules interact with DNA and RNA is a cornerstone of medicinal chemistry and molecular biology, offering pathways to the development of new therapeutic agents. Acridine derivatives, a class of heterocyclic compounds, are known for their ability to bind to nucleic acids, primarily through intercalation, and have been a subject of interest for their potential biological activities. However, for this compound, specific experimental data on its binding mechanisms, thermodynamic and kinetic profiles, and its influence on the structure of DNA and RNA are conspicuously absent from the reviewed literature.
This report aimed to construct a detailed scientific article based on a provided outline, focusing exclusively on the interactions of this compound with biomolecular systems. The intended scope included a deep dive into its DNA and RNA binding mechanisms, such as intercalation, groove binding, and the resultant conformational changes in nucleic acids. This would have encompassed the analysis of spectroscopic signatures, viscosity and thermal denaturation studies, and the thermodynamics and kinetics of these interactions.
However, repeated and targeted searches of scientific databases and scholarly articles failed to yield specific studies on this compound that would provide the necessary data to populate the outlined sections. The available literature predominantly focuses on other acridine derivatives, such as proflavine, acridine orange, and various other substituted acridines. While these studies provide a general framework for understanding how acridines interact with DNA and RNA, it is not scientifically accurate to extrapolate these findings to this compound without direct experimental evidence. The nature and position of substituent groups on the acridine ring are known to significantly influence binding affinity, mode of interaction, and biological effects.
For instance, studies on other acridines have detailed the characteristic spectroscopic changes upon DNA intercalation, such as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. nih.gov Similarly, fluorescence quenching or enhancement upon binding to DNA is a common feature used to characterize these interactions. nih.gov Viscosity measurements of DNA solutions in the presence of intercalating agents typically show an increase in viscosity due to the lengthening and stiffening of the DNA helix. Furthermore, thermal denaturation studies, which measure the melting temperature (Tm) of DNA, are often used to assess the stabilizing effect of a binding ligand. nih.govnih.gov
While these principles are well-established for the acridine class, the absence of specific data for this compound prevents a detailed discussion of its unique properties. There is no available information on its binding constants, the stoichiometry of its binding, the thermodynamic parameters (enthalpy and entropy changes), the kinetics of association and dissociation, or the specific DNA unwinding angle it may induce.
Interactions with Biomolecular Systems: Mechanistic Insights
DNA and RNA Binding Mechanisms
DNA/RNA Secondary Structure Recognition
Beyond the canonical double helix, DNA and RNA can fold into complex three-dimensional conformations known as secondary structures. These structures, which include G-quadruplexes, hairpins, and bulges, play crucial roles in various cellular processes. Small molecules that can selectively recognize and bind to these structures are of significant interest for their potential to modulate these processes.
Acridine (B1665455) derivatives, in general, are known to interact with nucleic acids, primarily through intercalation between base pairs. However, their interactions can be more nuanced, extending to the recognition of specific secondary structures. Studies on various acridine compounds have demonstrated a clear affinity for G-quadruplexes, which are four-stranded structures formed in guanine-rich sequences of DNA and RNA. This binding is often driven by π-π stacking interactions between the planar acridine ring and the G-tetrads, the square planar arrangement of four guanine (B1146940) bases that form the core of the G-quadruplex.
While specific binding constants for N,N'-Diethyl-3,6-acridinediamine with various DNA and RNA secondary structures are not extensively documented in publicly available literature, the general principles of acridine-G-quadruplex interactions provide a framework for understanding its potential behavior. The binding affinity of acridine oligomers to G-quadruplexes has been reported to be in the micromolar range, with log K values typically falling between 4 and 6. This interaction can be monitored by techniques such as fluorescence spectroscopy, where changes in the fluorescence of the acridine compound upon binding to the nucleic acid structure can be used to determine binding constants.
Protein Interaction Studies
The interaction of this compound with proteins is another critical aspect of its biomolecular activity. These interactions can lead to the modulation of protein function, including enzyme inhibition.
Topoisomerases are essential enzymes that manage the topology of DNA, playing a vital role in processes such as replication, transcription, and recombination. They are well-established targets for various therapeutic agents. Acridine derivatives have a long history as topoisomerase inhibitors.
The precise location of binding for this compound on proteins like topoisomerases is a key determinant of its inhibitory action. For many acridine derivatives that act as topoisomerase poisons, the binding site is the enzyme-DNA interface. The planar acridine ring intercalates into the DNA at the site of cleavage, while the side chains can interact with both the DNA and the enzyme, contributing to the stability of the ternary complex. The specific amino acid residues and DNA base pairs involved in these interactions dictate the affinity and specificity of the compound. While the exact binding site of this compound on topoisomerases has not been explicitly detailed in available research, it is likely to follow this general model of intercalative binding at the DNA cleavage site.
Fluorescence spectroscopy is a powerful tool for studying the binding of small molecules to proteins. Many proteins contain fluorescent amino acids, such as tryptophan, whose fluorescence can be sensitive to the local environment. When a ligand binds to a protein, it can cause a change in the fluorescence of these intrinsic fluorophores, a phenomenon known as fluorescence quenching.
This quenching can be used to determine the binding affinity and stoichiometry of the interaction. By titrating a protein solution with increasing concentrations of a ligand like this compound and monitoring the decrease in fluorescence intensity, a binding curve can be generated. From this curve, key parameters such as the binding constant (Ka) or the dissociation constant (Kd) can be calculated. This method provides valuable quantitative data on the strength of the protein-ligand interaction.
The binding of a ligand to a protein can induce changes in the protein's three-dimensional structure. These conformational changes can be subtle or dramatic and can have significant functional consequences, such as altering enzyme activity or modulating interactions with other proteins.
Binding to Specific Proteins and Enzymes (e.g., Topoisomerases)
Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Studies)
The interactions of this compound, commonly known as Acridine Orange (AO), with biomolecular systems have been extensively studied, particularly its mechanisms of cellular uptake and subsequent localization within subcellular compartments. These processes are fundamental to its application as a fluorescent probe in cell biology.
Cell Permeability and Transport Pathways (e.g., Passive Diffusion)
This compound is a cell-permeable, weakly basic dye. nih.govnih.gov Its ability to traverse the plasma membrane is primarily attributed to passive diffusion. nih.gov As an unprotonated, neutral molecule, it can readily diffuse across the lipid bilayer into the cell's cytoplasm. nih.gov This characteristic is facilitated by its low molecular weight (265.36 g/mol ). nih.govnih.gov Once inside the cell, its localization is heavily influenced by the pH of different subcellular environments. nih.gov The membrane permeability is considered negligible for the protonated form of the molecule. biologists.com
Endocytic Pathways of Uptake (e.g., Clathrin-mediated, Caveolae-mediated, Macropinocytosis)
While passive diffusion is a primary entry mechanism, endocytic pathways also play a role in the uptake of this compound. Endocytosis is a process where cells internalize substances by engulfing them. This includes pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov For instance, the compound L-leucyl-L-leucine methyl ester (LLOMe), which can be used to induce lysosomal damage, is taken up via endocytosis before being converted into its active form within lysosomes. nih.gov Studies have shown that various endocytic pathways, including those that are clathrin-independent, contribute to the internalization of molecules into the cell, ultimately delivering them to endosomal and lysosomal compartments where this compound is known to accumulate. nih.gov Caveolae-mediated endocytosis, in particular, is a recognized uptake mechanism that can operate in parallel with the clathrin-mediated pathway. nih.gov
Accumulation in Acidic Cellular Compartments (e.g., Lysosomes, Endosomes)
A hallmark characteristic of this compound is its accumulation in acidic vesicular organelles (AVOs). biologists.comufrgs.br These include lysosomes, endosomes, and autophagosomes. nih.govwikipedia.orgnih.gov The weakly basic nature of the dye is crucial for this phenomenon. nih.govnih.gov In the neutral pH of the cytoplasm, the dye remains largely unprotonated. However, upon diffusing into the acidic lumen of organelles like lysosomes (with a pH around 5), it becomes protonated. nih.govbiologists.com This charged, protonated form is unable to diffuse back across the organelle's membrane, effectively trapping it inside and leading to its concentration. nih.govbiologists.com This accumulation is so significant that the concentration of the dye within these acidic compartments can be substantially higher than in the surrounding cytoplasm. biologists.com This property makes this compound a widely used tool to stain and study these acidic organelles. nih.govufrgs.br
The accumulation of this compound is directly linked to the pH gradient across the organellar membrane. nih.gov For example, treatment of cells with agents that disrupt this pH gradient, such as bafilomycin A1, inhibits the accumulation of the dye in lysosomes. biorxiv.orgresearchgate.net The change in fluorescence from green to red is a consequence of this high concentration within the acidic vesicles, leading to the formation of dye aggregates. biologists.com
Intracellular Distribution and Organelle Specificity
The intracellular distribution of this compound is highly specific, primarily governed by pH and its interactions with nucleic acids. In living cells, it exhibits a distinct staining pattern. It accumulates in acidic organelles like lysosomes, endosomes, and autolysosomes, where it fluoresces bright red or orange due to its high concentration. nih.govbiologists.comufrgs.brnih.gov This phenomenon is described as a metachromatic shift. biologists.comufrgs.br
In contrast, in the cytoplasm and the nucleus, where the concentration is lower, it binds to RNA and DNA, emitting a green fluorescence. nih.govwikipedia.org Specifically, it intercalates with DNA and interacts with RNA through stacking, with the fluorescence characteristics being dependent on the type of nucleic acid and the binding mode. wikipedia.org It is important to note that this compound does not accumulate in non-acidic organelles such as the mitochondria, endoplasmic reticulum, or Golgi apparatus in intact living cells. nih.gov In apoptotic or fixed cells where pH compartmentalization is lost, the dye can stain nuclear DNA more intensely. nih.gov
The distribution can be observed as distinct granules. In frog skeletal muscle fibers, for instance, the dye accumulated in spherical granules near the nuclei and between myofibrils, which were identified as lysosome-related organelles and fragmented Golgi apparatus. nih.gov
| Cellular Component | Fluorescence Color | Basis of Staining |
| Acidic Vesicular Organelles (Lysosomes, Endosomes) | Red/Orange | High concentration due to protonation and trapping in low pH environment, leading to aggregate formation. nih.govbiologists.comufrgs.br |
| Cytoplasm and Nucleolus | Green | Lower concentration, binding to RNA. nih.govbiologists.comwikipedia.org |
| Nucleus | Green | Lower concentration, intercalation with DNA. nih.govwikipedia.org |
Live-Cell Imaging for Tracking and Localization Studies
The unique fluorescent properties of this compound make it an invaluable tool for live-cell imaging to track and study its localization and the dynamics of the organelles it stains. biorxiv.orgmolbiolcell.orgnih.gov Its ability to differentially stain various cellular compartments based on their pH and nucleic acid content allows for the real-time visualization of cellular processes. nih.gov
Live-cell painting, a technique utilizing this compound, enables image-based profiling of live cells, providing insights into their health and response to various treatments. researchgate.netmolbiolcell.orgnih.gov For example, researchers can monitor the redistribution of acidic vesicles in response to inhibitors like bafilomycin A1 and chloroquine. biorxiv.org This method is sensitive enough to detect subtle cellular changes that might not be apparent with other assays. molbiolcell.orgnih.gov
Confocal microscopy is frequently employed to observe the detailed subcellular distribution of the dye. nih.gov By exciting the stained cells with blue light (~488 nm), researchers can simultaneously visualize the green fluorescence from the nucleus and cytoplasm and the red fluorescence from the acidic organelles. nih.govnih.gov This dual-color imaging capability allows for the ratiometric analysis of fluorescence intensities (red-to-green ratio), which can be used to quantify changes in acidic vesicular organelle volume, for instance, during autophagy. biologists.comufrgs.br
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and geometry of N,N'-Diethyl-3,6-acridinediamine, which are fundamental to understanding its chemical reactivity and photophysical properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of acridine (B1665455) derivatives. DFT studies, often employing functionals like B3LYP, can accurately model the geometric parameters of the acridine core and the orientation of the diethylamino substituents. epstem.net These calculations typically reveal a planar acridine ring system, which is crucial for its intercalative binding into DNA. The substitution at the 3 and 6 positions with diethylamino groups influences the electron distribution across the aromatic system.
DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For the related compound Acridine Orange (N,N,N',N'-tetramethyl-3,6-acridinediamine), DFT studies have elucidated the subtle geometric changes upon protonation and electronic excitation. Similar computational approaches for this compound would be expected to yield comparable insights into its structural characteristics. The stability and reactivity of the molecule can be further analyzed through parameters derived from DFT calculations. nih.gov
Ab Initio Methods for Ground State Properties
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying the ground state properties of molecules like this compound. aps.org While computationally more intensive than DFT, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can be employed to obtain highly accurate ground state energies and wavefunctions. These calculations are essential for benchmarking the results from less computationally demanding methods like DFT and for providing a more detailed understanding of electron correlation effects within the molecule. For acridine and its derivatives, ab initio calculations can help in accurately determining properties such as ionization potentials and electron affinities, which are crucial for understanding their redox behavior.
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. epstem.net
For acridine derivatives, the HOMO is typically a π-orbital delocalized over the acridine ring system and the nitrogen atoms of the amino groups, while the LUMO is a π*-orbital also distributed across the aromatic core. The electron-donating diethylamino groups at the 3 and 6 positions raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and shifting the absorption spectra to longer wavelengths compared to the unsubstituted acridine. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation. researchgate.netresearchgate.net
A comparative analysis of the HOMO-LUMO gaps for various acridine derivatives can provide insights into the effects of different substituents on their electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Acridone | -5.99 | -1.58 | 4.41 |
| Proflavin | -5.25 | -1.63 | 3.62 |
| Acridine Orange | -5.02 | -1.71 | 3.31 |
| Acridine Yellow | -5.22 | -1.82 | 3.40 |
Note: Data is for related acridine derivatives and was obtained using DFT calculations. The values serve as an illustrative comparison.
Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of organic dyes like this compound. nih.govmdpi.com These calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally.
TD-DFT studies on related acridine dyes have shown that the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of λmax in solution. nih.govresearchgate.net The calculations can identify the nature of the electronic transitions, which for acridine dyes are typically π-π* transitions. For this compound, the lowest energy transition, corresponding to the longest wavelength absorption band, is expected to be a HOMO to LUMO transition. Computational studies can also help in understanding the solvatochromic shifts observed in the experimental spectra.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other systems over time.
Ligand-DNA/RNA Interaction Dynamics
MD simulations provide invaluable atomic-level insights into the dynamic process of this compound binding to DNA and RNA. These simulations can model the entire process of intercalation, where the planar acridine ring inserts itself between the base pairs of the nucleic acid.
By performing MD simulations, researchers can observe the conformational changes in both the ligand and the DNA/RNA upon binding. Key aspects that can be investigated include:
Binding Pathway and Free Energy: MD simulations can be used to map the pathway of intercalation and calculate the free energy changes associated with binding, providing a thermodynamic understanding of the interaction.
Intermolecular Interactions: The specific interactions that stabilize the complex, such as van der Waals forces, electrostatic interactions between the positively charged acridine ring and the negatively charged phosphate (B84403) backbone of DNA, and hydrogen bonds, can be identified and analyzed.
Conformational Dynamics: The simulations can reveal how the binding of this compound affects the local and global structure of the DNA or RNA, including changes in helicity, groove widths, and base pair stacking. Studies on related diacridines have shown that the linker length between two acridine moieties significantly affects their ability to bisintercalate, a process that can be effectively studied using MD simulations. nih.gov
These simulations are crucial for rationalizing experimental observations and for the design of new acridine derivatives with enhanced binding affinity and specificity for nucleic acids.
Ligand-Protein Binding Dynamics and Conformational Changes
Molecular dynamics (MD) simulations of acridine derivatives, particularly those that bind to DNA, have revealed detailed insights into the conformational changes that occur upon binding. For instance, MD simulations of 3,6-bis(3-alkylguanidino)acridines have been used to explore their interactions with DNA at a molecular level. nih.gov These studies, along with those on diacridines (two acridine units linked together), show that the planar acridine core typically intercalates between the base pairs of the DNA double helix. nih.gov This intercalation process induces a conformational change in the DNA, often causing a slight unwinding of the helix to accommodate the ligand.
Solvent Effects on Molecular Behavior
The photophysical properties of acridine derivatives are known to be highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, is characterized by a shift in the absorption and fluorescence spectra of a compound with changes in solvent polarity. For various acridine derivatives, an increase in solvent polarity generally leads to a red-shift (a shift to longer wavelengths) in the emission spectra, indicating a larger dipole moment in the excited state compared to the ground state.
Table 1: Expected Solvatochromic Effects on this compound This table is illustrative and based on the typical behavior of related acridine dyes.
| Solvent | Polarity (Dielectric Constant) | Expected Absorption Max (λ_abs) | Expected Fluorescence Max (λ_em) |
|---|---|---|---|
| n-Hexane | Low (~1.9) | Shorter Wavelength | Shorter Wavelength |
| Dichloromethane | Medium (~9.1) | Intermediate Wavelength | Intermediate Wavelength |
| Acetonitrile | High (~37.5) | Longer Wavelength | Longer Wavelength |
| Water | Very High (~80.1) | Longest Wavelength | Longest Wavelength |
Molecular Docking Studies
Prediction of Binding Modes and Affinities with Biomolecules
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a larger biological molecule, such as DNA or a protein. For acridine derivatives, docking studies have been instrumental in confirming their intercalative mode of binding to DNA. Studies on 3,9-disubstituted acridines have utilized molecular docking to understand their interactions with human topoisomerase I in a DNA cleavage complex. mdpi.com
For this compound, docking simulations would be expected to predict a primary binding mode where the planar acridine ring is inserted between DNA base pairs. The binding affinity, often expressed as a binding constant (K) or a docking score, would be influenced by the specific DNA sequence. Research on 3,6-bis(3-alkylguanidino)acridines has yielded binding constants in the range of 1.25 to 5.26 × 10(5) M(-1) for their interaction with calf thymus DNA. nih.govbohrium.com Similarly, 1',1''-(acridin-3,6-diyl)-3',3''-dialkyldiureas exhibited binding constants of 0.9-4.2x10(5) M(-1). nih.gov It is reasonable to hypothesize that the binding affinity of this compound would fall within a comparable range.
Identification of Key Interacting Residues/Nucleotides
A significant advantage of molecular docking is its ability to identify the specific amino acid residues or DNA nucleotides that form key interactions with the ligand. For acridine derivatives that intercalate into DNA, these interactions typically involve van der Waals forces between the aromatic surface of the acridine and the faces of the DNA base pairs. Additionally, hydrogen bonds can form between the substituents on the acridine ring and the functional groups of the nucleotides in the major or minor grooves.
In the case of this compound, the nitrogen atoms of the diethylamino groups could act as hydrogen bond acceptors, while the hydrogen atoms on the acridine ring could participate in weaker C-H···O or C-H···N interactions. Docking studies on other acridine derivatives have highlighted the importance of such interactions in stabilizing the ligand-DNA complex. mdpi.comjppres.com The precise nature of these interactions would depend on the specific DNA sequence at the binding site.
Structure-Property Relationship Modeling (Non-biological activity focused)
Correlation of Structural Features with Photophysical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its physical or chemical properties. For acridine derivatives, QSPR studies have been employed to understand how modifications to the molecular structure influence properties such as lipophilicity and, by extension, their photophysical characteristics in different environments. nih.govresearchgate.net
For this compound, a QSPR model focusing on photophysical properties would likely reveal a strong correlation between the electron-donating nature of the diethylamino groups and the energy of the absorption and emission bands. The length and branching of the alkyl chains on the amino groups in a series of 3,6-diaminoacridines can influence the quantum yield of fluorescence and the lifetime of the excited state. Generally, increasing the electron-donating strength of the substituents at the 3 and 6 positions leads to a red-shift in the fluorescence spectrum. A study on various substituted acridines demonstrated that the introduction of different functional groups significantly impacts their photophysical properties, with some derivatives exhibiting high quantum yields. nih.gov
Computational Design of Novel Acridine Scaffolds
The computational design of novel acridine scaffolds originating from the 3,6-diaminoacridine core, the parent structure of this compound, is a key strategy in medicinal chemistry to develop agents with enhanced efficacy and novel mechanisms of action. These in silico approaches allow for the rational design and prediction of the biological activities of new molecules before their synthesis, saving time and resources. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are pivotal in this process.
Research in this area often focuses on creating hybrid molecules or conjugates where the 3,6-diaminoacridine (proflavine) structure is linked to other pharmacologically active moieties. This approach aims to combine the DNA-intercalating ability of the acridine ring with other functionalities to target multiple biological pathways. nih.gov
One prominent area of investigation is the development of novel topoisomerase inhibitors. For instance, computational studies have been performed on hybrid derivatives of acridine. nih.gov Molecular docking and subsequent molecular dynamics simulations are used to model the interaction of these novel scaffolds with their biological targets, such as the topoisomerase IIB-DNA complex. These simulations can predict the stability of the ligand-protein complex and elucidate the specific interactions, such as intercalation with DNA bases and hydrogen bonding with amino acid residues in the enzyme's binding site. nih.gov
In one such study, three-component hybridized acridine derivatives were designed and evaluated. The computational analysis of an acridine-triazole-pyrimidine hybrid revealed an optimal fit and orientation within the topoisomerase IIB binding site, allowing for effective intercalation with DNA bases like DG13, DC14, and DT9. nih.gov This computational insight was corroborated by experimental data showing significant cancer cell growth inhibition. nih.gov
Another computational strategy involves the design of proflavine (B1679165) conjugates. Novel derivatives, such as those incorporating imidazolidinone, urea, or thiourea (B124793) moieties, have been explored for their cytotoxic properties. nih.gov For example, a class of proflavine derivatives, 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides (AcrDIMs), was identified as having potent cytotoxic effects. nih.gov Computational and experimental studies on the most active of these, hexyl-AcrDIM, confirmed its accumulation in mitochondria, leading to oxidative stress and apoptosis, demonstrating a mechanism of action that could be computationally modeled and predicted. nih.gov
The predictive power of QSAR models is also harnessed in the design of new acridine scaffolds. Although specific 3D-QSAR studies on this compound are not prevalent in the literature, the methodology is widely applied to other heterocyclic compounds to guide the design of novel derivatives with enhanced activity. nih.govnih.gov These models relate the chemical structures of compounds to their biological activities, identifying key steric and electrostatic properties that influence their function.
The table below summarizes the findings from a computational and biological evaluation of newly designed acridine hybrid compounds.
| Compound ID | Description | Predicted Interaction | In Vitro Activity |
| Compound 8 | Acridine-triazole-6-methyluracil hybrid | Optimal orientation for intercalation with DNA bases (DG13, DC14, DT9) and stabilization through protein-ligand interactions. | Showed 61-97% growth inhibition against six cancer cell lines; greater inhibitory activity against topoisomerase IIB (IC₅₀ 0.52 µM) compared to doxorubicin. nih.gov |
| Compound 9 | Acridine-triazole-uracil hybrid | Anthracene moiety positioned to intercalate with DG13; triazole positioned above DT9. | Showed significant growth inhibition (61-97%) against six cancer cell lines. nih.gov |
| Hexyl-AcrDIM | 3,6-bis((1-hexyl-5-oxo-imidazolidin-2-yliden)imino)acridine | Accumulation in mitochondria. | Confirmed cytotoxic against leukemic cell lines; induces oxidative stress and apoptosis. nih.gov |
Applications As Research Tools and in Advanced Materials Non Clinical
Fluorescent Probes for Analytical Chemistry
Fluorescent probes are instrumental in modern analytical chemistry, offering high sensitivity and specificity. N,N'-Diethyl-3,6-acridinediamine, owing to its acridine (B1665455) core, functions as a fluorophore whose emission properties can be modulated by interactions with analytes of interest.
This compound shares a fundamental mechanism with its well-studied analogue, Acridine Orange, for the detection of nucleic acids. The planar acridine structure allows it to intercalate between the base pairs of double-stranded DNA (dsDNA). This binding event typically leads to a significant enhancement of the dye's fluorescence quantum yield, providing a direct method for quantifying the amount of dsDNA in a sample.
The interaction with RNA or single-stranded DNA (ssDNA) is primarily electrostatic, involving the dye's cationic form and the anionic phosphate (B84403) backbone of the nucleic acid. This mode of binding results in a different fluorescence emission profile compared to intercalation, often characterized by a shift in the emission wavelength. This spectral distinction allows for the ratiometric detection of different nucleic acid types within the same sample. While detailed binding constants and quantum yield data specifically for the N,N'-diethyl derivative are not extensively documented in publicly available research, the general principles established for acridine dyes are applicable.
Table 1: General Fluorescence Characteristics of Acridine Dyes with Nucleic Acids
| Analyte | Binding Mechanism | Typical Fluorescence Emission |
| dsDNA | Intercalation | Green |
| ssDNA/RNA | Electrostatic Stacking | Red/Orange |
This table represents generalized characteristics of acridine-based dyes. Specific wavelengths for this compound may vary.
Research into novel acridine derivatives continues to refine these applications, aiming for higher sensitivity and specificity. For instance, studies on other synthesized acridine-based probes have demonstrated detection limits for DNA in the nanogram per milliliter range, a sensitivity that is crucial for many molecular biology applications. nih.gov
The nitrogen atom within the central ring of the acridine structure of this compound can be protonated in acidic environments. This protonation event alters the electronic structure of the molecule, leading to a change in its fluorescence properties. This pH-dependent fluorescence makes it a candidate for use as a pH indicator, particularly for imaging acidic organelles within living cells, such as lysosomes and endosomes.
When the dye accumulates in these low-pH compartments, it becomes protonated and trapped, leading to a distinct fluorescence emission, often in the orange to red spectrum. In contrast, in the more neutral pH of the cytoplasm, the dye remains largely unprotonated and exhibits a different emission, typically in the green range. This ratiometric response allows for the visualization and quantification of pH gradients within cellular microenvironments. The fluorescence lifetime of acridine derivatives can also be highly sensitive to pH, offering an alternative to intensity-based measurements that can be less prone to artifacts. Studies on related acridine derivatives have shown significant changes in fluorescence lifetime over specific pH ranges, highlighting the potential for precise pH sensing. nih.gov
While the core acridine structure is not a classical chelator for most metal ions, the introduction of specific functional groups can impart metal-sensing capabilities. There is limited specific research on this compound as a metal ion sensor. However, the broader class of acridine derivatives has been explored for this purpose. The principle often involves the strategic placement of ligating groups that can bind to a target metal ion. This binding event can perturb the photophysical properties of the acridine fluorophore through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). For example, a different fluorescent probe with a diethyl-guanidine component has been developed as a highly selective sensor for Europium (Eu(III)) ions. nih.gov
Dyes in Materials Science and Spectroscopy
The vibrant color and fluorescent nature of this compound lend it to applications in materials science, where it can be used to impart optical functionalities to various materials.
This compound can be physically dispersed or covalently incorporated into transparent polymeric matrices to create materials with tailored optical properties. These doped polymers can be used in applications such as fluorescent coatings, optical filters, and solid-state dye lasers. The compatibility of the dye with the polymer host and the resulting photophysical properties are key research considerations. For instance, research on related 3,6-diaminoacridine structures incorporated into copolyimides has demonstrated the creation of thermally stable, light-emitting materials. These polymers emitted blue or green light and showed potential for applications in organic light-emitting diodes (OLEDs).
The local environment within the polymer matrix, including its polarity and rigidity, can influence the fluorescence quantum yield and lifetime of the embedded dye. This sensitivity to the microenvironment, known as solvatochromism, is a characteristic feature of many fluorescent dyes and can be exploited in sensor applications.
The principles of fluorescence modulation described for pH and metal ion sensing can be adapted for use in fiber optic sensors. In a typical configuration, this compound would be immobilized at the tip of an optical fiber. When the fiber is introduced into a sample containing the target analyte, the interaction with the dye causes a change in its fluorescence intensity or lifetime. This optical signal is then transmitted back through the fiber to a detector.
The mechanism of such a sensor would be analyte-specific. For a pH sensor, the mechanism would rely on the protonation-induced shift in fluorescence. For other analytes, the mechanism might involve fluorescence quenching or enhancement upon binding. The development of such sensors requires careful design of the immobilization chemistry to ensure the dye retains its sensing capabilities while being robustly attached to the fiber. While specific examples utilizing this compound in fiber optic sensors are not prevalent in the literature, the foundational principles of using fluorescent indicators in this technology are well-established.
Light-Harvesting Systems and Photophysical Energy Transfer Studies
There is a significant absence of published research specifically detailing the use of this compound in the development of light-harvesting systems or in photophysical energy transfer studies. While acridine-based structures are of interest in this field due to their photophysical properties, the research focus has been on other derivatives. Consequently, no specific data on the performance or photophysical characteristics of this compound within these applications can be provided.
Advanced Microscopic Techniques for In Vitro Studies
Epifluorescence Microscopy Applications
A review of scientific literature indicates that this compound is not a commonly utilized fluorescent probe in epifluorescence microscopy. In contrast, Acridine Orange is a well-established dye for this purpose, known for its ability to intercalate into nucleic acids and emit distinct fluorescence signals. However, specific protocols, research findings, or established applications involving the N,N'-diethyl variant are not documented.
Flow Cytometry for Cell-Based Research
Similarly, in the field of flow cytometry, this compound does not appear as a standard or researched reagent for applications such as the differential staining of nucleic acids. The vast body of research in this area points to the extensive use of Acridine Orange, which allows for the discrimination of double-stranded DNA and single-stranded RNA based on green and red fluorescence emission, respectively. rndsystems.com There are no corresponding detailed research findings or established protocols for this compound in cell-based flow cytometry research.
Nanomaterial Composites
Integration into Covalent Organic Frameworks (COFs) for Photocatalysis
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with potential applications in catalysis. rsc.org Research has explored the integration of acridine-based linkers into COFs to create materials for photocatalysis. nih.govdigitellinc.com These studies, however, utilize a general "acridine linker" or the parent compound 3,6-diaminoacridine as the building block. nih.govdigitellinc.com There is no available research that specifically reports the synthesis or application of COFs incorporating this compound for photocatalysis.
Derivatives, Analogs, and Structure Activity Relationship Sar Investigations
Synthesis of N,N'-Diethyl-3,6-acridinediamine Derivatives
The synthesis of derivatives of this compound can be approached by modifying the peripheral substituents or by altering the core acridine (B1665455) structure. These modifications are crucial for fine-tuning the molecule's physicochemical and biological properties.
Modification of Diethylamino Substituents
Direct modification of the N,N'-diethylamino groups at the 3- and 6-positions of the acridine ring is a potential route for creating novel analogs. However, specific literature detailing such modifications on this compound is not extensively available. In principle, standard organic transformations could be employed. For instance, N-dealkylation could yield the corresponding mono-ethyl or unsubstituted amino derivatives. Further alkylation with different alkyl groups could introduce asymmetry and alter steric bulk and lipophilicity. Such modifications would be expected to influence the compound's solubility, membrane permeability, and interactions with biological targets.
Functionalization of Acridine Ring System
Functionalization of the acridine ring, particularly at the 9-position, is a well-established strategy for developing acridine-based compounds with diverse activities. This approach has been applied to various acridine scaffolds to introduce substituents that can modulate DNA binding, enzyme inhibition, and photophysical properties. For example, the synthesis of 9-anilinoacridines, 9-phenoxyacridines, and 9-(phenylthio)acridines has been reported as a strategy to develop potent antitumor agents. nih.gov These reactions typically proceed via a nucleophilic substitution on a 9-chloroacridine (B74977) precursor. While these methods are generally applicable to the acridine core, specific examples commencing with this compound are not prevalent in the literature. Functionalization at other positions, such as the 4-position to create derivatives like acridine-4-carbaldehyde, has also been explored for other acridine compounds. nih.gov
Synthesis of Acridine Dimers and Oligomers
The synthesis of molecules containing two or more acridine units, known as dimers and oligomers, is a strategy to enhance DNA binding affinity and potentially alter the mode of interaction. The linkage of two acridine moieties can be achieved through flexible or rigid tethers. For instance, the synthesis of bis(9-aminoacridines) linked by various chains has been described. arkat-usa.org These dimeric structures can act as bis-intercalators, spanning a larger segment of DNA. The synthesis of bis(acridine-4-carboxamides) has also been reported as a means to create potent topoisomerase inhibitors. nih.gov While these studies demonstrate the feasibility of creating acridine dimers, the synthesis of dimers and oligomers specifically derived from this compound is a more specialized area with limited published examples.
Systematic Structural Variation Studies
Systematic structural variation is key to understanding the relationship between a molecule's structure and its function. For acridine derivatives, these studies often focus on how changes in electronic properties and steric bulk affect their photophysical behavior and interactions with biomolecules.
Impact of Substituent Electronic Properties on Photophysics
The photophysical properties of acridine derivatives, such as their absorption and fluorescence characteristics, are highly sensitive to the electronic nature of their substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecule's frontier orbitals, leading to shifts in the absorption and emission maxima.
While systematic studies on this compound are not widely reported, general principles of fluorophore design can be applied. The N,N'-diethylamino groups are strong electron-donating groups that contribute to the compound's fluorescence. The introduction of electron-withdrawing groups at other positions on the acridine ring would be expected to induce a charge-transfer character in the excited state, potentially leading to red-shifted emission and increased sensitivity to solvent polarity.
To illustrate these principles, the following table provides a hypothetical representation of how different substituents might affect the photophysical properties of an acridine core.
| Substituent at 9-Position | Electronic Property | Expected Impact on Absorption (λ_max) | Expected Impact on Emission (λ_em) | Expected Impact on Quantum Yield (Φ_f) |
| -H (Hydrogen) | Neutral | Baseline | Baseline | Baseline |
| -OCH₃ (Methoxy) | Electron-Donating | Slight Red Shift | Slight Red Shift | Increase |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slight Shift | Slight Shift | Decrease (Heavy Atom Effect) |
| -CN (Cyano) | Strong Electron-Withdrawing | Red Shift | Significant Red Shift | Decrease (Charge Transfer State) |
| -NH₂ (Amino) | Strong Electron-Donating | Red Shift | Red Shift | Increase |
This table is a generalized representation and actual values would depend on the specific acridine scaffold and experimental conditions.
Influence of Steric Hindrance on Biomolecular Interactions
Steric hindrance plays a critical role in the interaction of acridine derivatives with biomolecules such as DNA and proteins. The size and shape of substituents can dictate the binding mode and affinity.
Studies on related acridine compounds have provided insights into these steric effects. For example, in a series of acridine-substituted bis(acridine-4-carboxamides), it was found that analogues with small substituents (e.g., methyl or chloro) at the 5-position of the acridine ring exhibited superior potency. nih.gov Larger substituents at any position led to a decrease in activity, which was attributed to a reduction in DNA binding affinity, likely due to steric clashes that prevent optimal intercalation. nih.gov
The following table summarizes findings from a study on C5-substituted N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) analogues, demonstrating the influence of substituents on DNA binding thermodynamics.
| Compound | Substituent at C5 | Binding Affinity (K_a) to DNA | Binding Enthalpy (ΔH) |
| AAC (Parent) | -H | Baseline | Baseline |
| Analogue 1 | -CH₃ | Enhanced | More Favorable |
| Analogue 2 | -Cl | Enhanced | More Favorable |
| Analogue 3 | -OCH₃ | Enhanced | More Favorable |
These findings suggest that even small modifications to the acridine ring can have significant consequences for biomolecular recognition, a principle that would undoubtedly apply to derivatives of this compound. nih.gov
Correlation of Structural Changes with Spectroscopic Properties
The spectroscopic characteristics of acridine derivatives are highly sensitive to substitutions on the acridine core. Modifications to the structure can lead to notable shifts in absorption and fluorescence spectra, a phenomenon that is often exploited in the design of fluorescent probes for biomolecules.
Research into a series of acridine N-acylhydrazone derivatives has shown that these compounds typically exhibit absorption bands in the 300–500 nm range, with a maximum absorption peak around 400 nm. nih.gov When these derivatives interact with calf thymus DNA (ctDNA), their absorption spectra show significant changes. Specifically, the interaction leads to hypochromicity, which is a decrease in the molar absorptivity, and a slight hypsochromic shift (a blue shift) to shorter wavelengths. nih.gov
For instance, a study on acridine-benzohydrazides demonstrated that upon binding to ctDNA, the derivatives exhibited hypochromicity ranging from 16% to 51% and a hypsochromic shift between 1 and 9 nm. nih.gov These spectral changes are indicative of a strong interaction between the acridine moiety and the DNA molecule, likely through intercalation of the planar acridine ring between the DNA base pairs. The extent of these changes often correlates with the nature of the substituent on the acridine or an attached phenyl ring.
Table 1: Spectroscopic Changes of Acridine-Benzohydrazide Derivatives upon Binding to ctDNA nih.gov
Correlation of Structural Changes with Biomolecular Binding Affinities (In Vitro)
The affinity of acridine derivatives for biomolecules, particularly DNA, is a key determinant of their biological activity, including their potential as anticancer agents. Structure-activity relationship (SAR) studies have been instrumental in elucidating how different functional groups on the acridine scaffold influence binding affinity.
The biological activity of many acridine derivatives stems from the ability of the acridine ring to intercalate between the base pairs of double-stranded DNA. nih.gov This interaction can inhibit the function of enzymes like topoisomerases, which are crucial for DNA replication and repair.
In a study of acridine N-acylhydrazone derivatives, the binding affinity to calf thymus DNA (ctDNA) was quantified using the binding constant (Kb). The derivative substituted with a fluorine atom (compound 3b) exhibited the highest binding affinity, with a Kb value of 3.18 × 10³ M⁻¹. nih.govresearchgate.net This suggests that electron-withdrawing groups can enhance the DNA binding capacity of this class of compounds.
Table 2: DNA Binding Constants of Acridine N-Acylhydrazone Derivatives nih.govresearchgate.net
Further SAR investigations on a series of bis(acridine-4-carboxamides), which are potent topoisomerase inhibitors, have provided more detailed insights. nih.gov These dimeric compounds generally show greater potency than their monomeric counterparts. The nature and position of substituents on the acridine rings were found to be critical for their cytotoxic activity against various cancer cell lines. nih.gov
Analogues with small substituents, such as a methyl (Me) or chloro (Cl) group, at the 5-position of the acridine ring demonstrated superior potency, with IC₅₀ values as low as 2 nM against Lewis lung carcinoma. nih.gov In contrast, larger substituents at any position on the acridine ring led to a decrease in potency, which is likely due to a reduction in DNA binding affinity. nih.gov This highlights the importance of steric factors in the interaction between the drug and its DNA target.
Table 3: In Vitro Cytotoxicity of Substituted bis(Acridine-4-carboxamides) nih.gov
These findings underscore a clear correlation between the structural features of acridine derivatives and their biomolecular binding affinities, which in turn dictates their biological effects.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The classical methods for synthesizing the acridine (B1665455) scaffold, such as the Bernthsen acridine synthesis which involves the condensation of a diarylamine with a carboxylic acid using zinc chloride, are often limited by harsh reaction conditions and low yields. youtube.com Modern research focuses on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Emerging trends include the use of novel catalysts to improve reaction rates and selectivity. For instance, methodologies employing nanocatalysts, such as copper-doped zinc oxide, have been reported for the one-step synthesis of acridine derivatives, offering advantages like shorter reaction times and simpler work-up procedures. researchgate.net Similarly, the use of solid acid catalysts like sulfated zirconia has proven effective for producing related acridine structures under mild conditions with excellent catalyst reusability. researchgate.net Another approach involves the iron(III) chloride-catalyzed synthesis of N,N'-diarylformamidines, which are valuable precursors, in a simple and eco-friendly manner at ambient temperatures. scirp.org These advanced catalytic systems represent a significant step towards the sustainable production of N,N'-Diethyl-3,6-acridinediamine and its analogs.
| Synthetic Approach | Catalyst/Reagent | Key Advantages |
| Bernthsen Synthesis | Zinc Chloride / Polyphosphoric Acid | Traditional, well-established method. |
| Nanocatalysis | Copper-doped Zinc Oxide (Cu-doped ZnO) | Good yields, short reaction times, easy workup. researchgate.net |
| Solid Acid Catalysis | Sulfated Zirconia | Mild conditions, catalyst reusability. researchgate.net |
| Lewis Acid Catalysis | Iron(III) Chloride (FeCl3) | Eco-friendly, ambient temperature, no toxic reagents. scirp.org |
Exploration of Advanced Analytical Characterization Techniques for Complex Systems
To fully harness the potential of this compound, particularly in biological and materials science, researchers are employing sophisticated analytical techniques to probe its behavior in complex environments. Beyond standard spectroscopy, advanced methods are providing unprecedented insights into its interactions and dynamics.
Time-resolved fluorescence spectroscopy and diffuse reflectance techniques are being used to characterize the different species of acridine dyes when adsorbed onto various surfaces, such as models of atmospheric particulate matter. acs.org These methods help identify the nature of the adsorbed species (e.g., neutral, protonated, or hydrogen-bonded) and their specific decay pathways. acs.org Fluorescence quenching assays are another powerful tool, widely used to study the binding interactions of acridine derivatives with biomolecules like human serum albumin (HSA) and DNA. nih.govnih.govresearchgate.net By monitoring the decrease in fluorescence intensity, researchers can calculate key binding parameters and identify specific binding sites. nih.govresearchgate.net Furthermore, techniques like Surface-Enhanced Resonance Raman Scattering (SERRS) are being explored to study the binding of acridine dyes to DNA strands with high sensitivity. acs.org
Rational Design of this compound Analogs for Specific Research Applications
A major focus of current research is the rational design of novel analogs of this compound to create molecules with tailored properties for specific applications. By systematically modifying the core acridine structure, scientists can fine-tune the compound's photophysical and biological activities.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research has shown that modifying acridine derivatives, including those with N,N-diethylamine moieties, can lead to potent agents capable of reversing multidrug resistance (MDR) in cancer cells. nih.gov The design of polarity-sensitive fluorescent probes has been achieved by reacting 9-acridine carboxaldehyde with various cyano compounds, resulting in probes that exhibit significant changes in their fluorescence emission depending on the local environment's polarity or viscosity. rsc.org These probes are valuable for imaging micro-environmental changes within living cells, such as in lipid droplets and lysosomes. rsc.org In the realm of materials science, the synthesis of oxadisilole-fused acridines has yielded compounds with high fluorescence quantum yields and thermal stability, making them promising deep-blue or green emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net
| Analog Type | Design Strategy | Target Application | Research Finding |
| MDR Reversing Agents | SAR studies on substituted acridines | Cancer Therapy | N,N-diethylamine moiety influences activity against resistant cancer cells. nih.gov |
| Polarity/Viscosity Probes | Reaction with cyano compounds | Cellular Imaging | Probes show solvatochromic shifts and fluorescence enhancement in different microenvironments. rsc.org |
| OLED Emitters | Fusion with oxadisilole moieties | Materials Science | Resulting compounds exhibit high quantum yields and thermal stability for display technology. researchgate.net |
| Anticancer Agents | Synthesis of N-acylhydrazone derivatives | Cancer Therapy | Derivatives can act as dual inhibitors of human topoisomerase I and II. researchgate.net |
Deeper Mechanistic Understanding of Intramolecular Photophysical Processes
A fundamental understanding of the photophysical processes governing the fluorescence of this compound is essential for optimizing its performance as a probe and sensor. Research is delving into the intricate mechanisms of light absorption, energy relaxation, and emission.
Studies on acridine adsorbed on different surfaces have revealed complex decay pathways, including quenching of the excited state and photoprotolytic reactions (proton transfer in the excited state). acs.org The local environment, such as the acidity of a surface or the presence of confined water molecules, can significantly influence these processes. acs.org The mechanism of fluorescence is also highly dependent on its binding state. For instance, the dye's interaction with nucleic acids involves distinct photophysical signatures: intercalation into DNA typically results in green fluorescence, while stacking interactions with RNA lead to red-shifted orange fluorescence. wikipedia.org Kinetic studies of fluorescence fading in acridine-biomolecule complexes suggest that photochemical reactions can occur involving excited-state dimers of the dye. researchgate.net These mechanistic investigations are critical for interpreting data from fluorescence-based assays and for designing more stable and sensitive probes.
Integration with Emerging Technologies for Advanced Research Probes
The integration of this compound and its derivatives with emerging technologies is unlocking new frontiers in research and diagnostics. By combining the unique optical properties of acridines with advanced platforms, scientists are creating powerful new tools.
One of the most promising areas is the development of multifunctional nanoprobes. Researchers have successfully conjugated acridine derivatives with semiconductor quantum dots (QDs) to create compact, highly luminescent nanoprobes for intracellular investigations and potentially for theranostics (combined therapy and diagnostics). nih.govmdpi.com The bright, stable fluorescence of the QDs combined with the biological activity of the acridine derivative creates a powerful synergistic system. nih.govmdpi.com Furthermore, acridine dyes are being used in advanced live-cell imaging techniques like intraoperative confocal endomicroscopy, which allows for real-time microscopic assessment of tissues. nih.gov The compound's application in high-throughput flow cytometry for assessing cellular DNA and RNA content is another example of its integration with powerful analytical technology. wikipedia.org Future research will likely explore the use of these light-sensitive molecules in fields like optogenetics, where light is used to control cellular functions, and in single-molecule imaging studies to observe biological processes with ultimate resolution.
Q & A
Basic: What are the optimal storage and preparation protocols for Acridine Orange hydrochloride to maintain fluorescence efficacy?
Acridine Orange hydrochloride should be stored at -20°C in anhydrous, light-protected conditions to prevent photodegradation and hydrolysis. For experimental use, prepare stock solutions in DMSO (20 mg/mL) , as aqueous solutions may precipitate over time. Ethanol (0.3 mg/mL) and DMF (2 mg/mL) are alternative solvents but require rigorous exclusion of moisture. Aliquot stocks to avoid freeze-thaw cycles, which degrade fluorescence intensity .
Basic: How can researchers validate the specificity of Acridine Orange in nucleic acid staining?
Acridine Orange binds DNA via intercalation (green fluorescence, ~530 nm) and RNA via electrostatic interactions (red fluorescence, ~640 nm). To confirm specificity:
- Pretreat samples with DNase I or RNase A to eliminate target-specific signals.
- Use competitive assays with unlabeled DNA/RNA to observe binding inhibition.
- Validate with orthogonal stains (e.g., Hoechst 33342 for DNA) .
Advanced: How can conflicting data on Acridine Orange’s lysosomal vs. nucleic acid staining be resolved in live-cell imaging?
Conflicting signals arise due to pH-dependent fluorescence shifts in lysosomes (acidic pH enhances red emission). Methodological solutions include:
- LysoTracker Red co-staining to distinguish lysosomal localization.
- pH clamping with buffers (e.g., nigericin) to standardize intracellular pH.
- Time-lapse imaging to track dye redistribution from lysosomes to nuclei .
Advanced: What strategies mitigate Acridine Orange’s mutagenic risks in longitudinal studies?
Acridine Orange is a known in vitro mutagen due to DNA intercalation. Mitigation approaches:
- Limit exposure to ≤5 µM and ≤30 minutes incubation.
- Use washout protocols post-staining to reduce residual dye.
- Validate results with non-mutagenic alternatives (e.g., SYTOX Green for dead-cell staining) .
Advanced: How do counterions (e.g., zinc chloride) in Acridine Orange formulations affect experimental outcomes?
Zinc chloride salts (e.g., hemi-zinc chloride salt, CAS 50977-21-4) improve photostability but increase cytotoxicity. Key considerations:
- Compare EC50 values : Hydrochloride salts (EC50 ~10 µM) are less toxic than zinc formulations (EC50 ~0.5 µM).
- Use zinc salts for fixed-cell imaging to enhance signal retention.
- For live-cell studies, prioritize hydrochloride salts and optimize exposure times .
Advanced: How should researchers address batch-to-batch variability in Acridine Orange purity?
Commercial batches vary in purity (≥85% in some cases). To ensure reproducibility:
- Characterize batches via HPLC (retention time ~8.2 min) or UV-Vis spectroscopy (λmax = 490 nm in ethanol).
- Purify via column chromatography (silica gel, chloroform:methanol 9:1) if impurities alter background fluorescence .
Advanced: What experimental controls are critical for quantifying Acridine Orange’s fluorescence in flow cytometry?
- Autofluorescence controls : Unstained cells.
- Compensation controls : Single-stained samples for spectral overlap correction.
- Quenching controls : Add 1 mM CuSO₄ to suppress fluorescence, confirming signal specificity .
Advanced: How does solvent polarity impact Acridine Orange’s quantum yield and Stokes shift?
In apolar solvents (e.g., DMF) , the quantum yield decreases due to reduced intercalation efficiency. In polar solvents (e.g., water) , aggregation at high concentrations (>10 µM) causes self-quenching. Optimize solvent polarity by diluting stock solutions in PBS (pH 7.4) to balance solubility and fluorescence intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
